molecular formula C16H10O5 B2878398 2-oxo-2H-chromen-7-yl phenyl carbonate CAS No. 380324-42-5

2-oxo-2H-chromen-7-yl phenyl carbonate

Cat. No.: B2878398
CAS No.: 380324-42-5
M. Wt: 282.251
InChI Key: RSZKDLGONHMZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-oxo-2H-chromen-7-yl phenyl carbonate” is a chemical compound with the molecular formula C16H10O5 . Its average mass is 282.248 Da and its mono-isotopic mass is 282.052826 Da . This product is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of “this compound” involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour . This process yields the ester in 88% yield .


Molecular Structure Analysis

The molecular structure of “this compound” was determined using ESI-MS, FT-IR, 1H and 13C NMR spectroscopic analysis, and X-ray diffractometry . The benzene ring is oriented at an acute angle of 58.80 (13)° relative to the planar coumarin system . This conformation is stabilized by an intramolecular C—H…O hydrogen bond, which closes a five-membering ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride . The molecules of the studied compound are linked by intermolecular C—H…O hydrogen bonds forming an undulating network along the b-axis direction .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” were determined using various spectroscopic techniques such as ESI-MS, FT-IR, UV–Vis, 1D, and 2D NMR spectroscopy .

Mechanism of Action

Target of Action

Coumarin derivatives, which include 2-oxo-2h-chromen-7-yl phenyl carbonate, have been reported to exhibit a wide range of biological and pharmacological activities . These activities include anti-inflammatory , antibacterial , antifungal , anticoagulant , antioxidant , antiviral , cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties . Therefore, it can be inferred that the compound may interact with enzymes such as ChE and MAO, among others.

Mode of Action

Coumarin derivatives have been reported to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species . Therefore, it is plausible that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Given the reported biological activities of coumarin derivatives, it can be inferred that the compound may affect pathways related to inflammation, bacterial and fungal infections, coagulation, oxidation, viral infections, and neurotransmission .

Result of Action

Based on the reported biological activities of coumarin derivatives, it can be inferred that the compound may have anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, and neurotransmission inhibitory effects .

Action Environment

For instance, the compound’s synthesis involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h , suggesting that its stability and reactivity may be temperature-dependent.

Properties

IUPAC Name

(2-oxochromen-7-yl) phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O5/c17-15-9-7-11-6-8-13(10-14(11)21-15)20-16(18)19-12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZKDLGONHMZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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